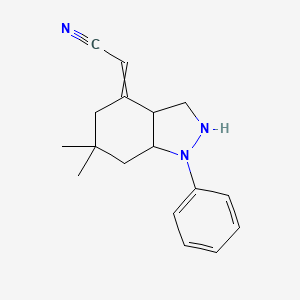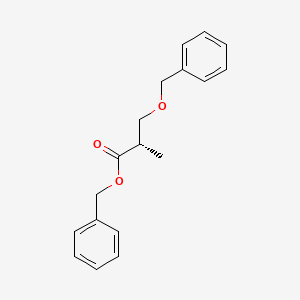
3-Iodofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) Fluoranthene itself is a non-alternant PAH, meaning it contains rings other than those with six carbon atoms The structure of this compound includes an iodine atom substituted at the third position of the fluoranthene molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodofluoranthene typically involves the iodination of fluoranthene. One common method is the electrophilic iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or a Lewis acid like iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodofluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form fluoranthene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of azido-fluoranthene or thiocyanato-fluoranthene.
Oxidation: Formation of fluoranthene-quinone.
Reduction: Formation of fluoranthene.
Applications De Recherche Scientifique
3-Iodofluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to other bioactive PAHs.
Mécanisme D'action
The mechanism of action of 3-Iodofluoranthene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and nucleic acids. The pathways involved may include:
Halogen Bonding: Interaction with electron-rich sites on biomolecules.
Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles, altering the compound’s activity.
Comparaison Avec Des Composés Similaires
Fluoranthene: The parent compound, lacking the iodine substitution.
3-Bromofluoranthene: Similar structure with a bromine atom instead of iodine.
3-Chlorofluoranthene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 3-Iodofluoranthene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher polarizability of iodine compared to bromine or chlorine make this compound particularly interesting for halogen bonding studies and applications in organic electronics.
Propriétés
IUPAC Name |
3-iodofluoranthene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9I/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQILWILHIYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501206 |
Source


|
| Record name | 3-Iodofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63277-99-6 |
Source


|
| Record name | 3-Iodofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
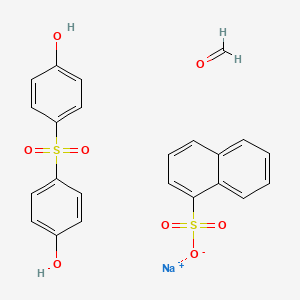
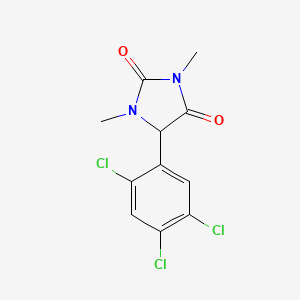
![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
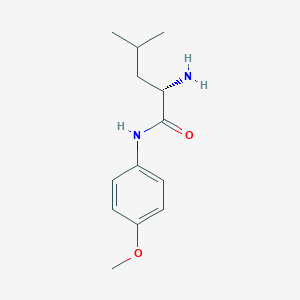
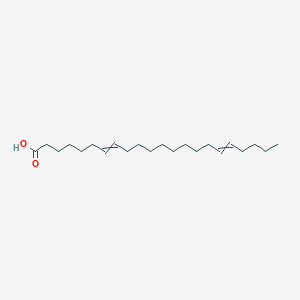
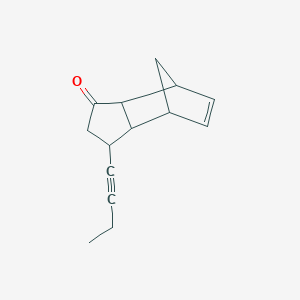
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
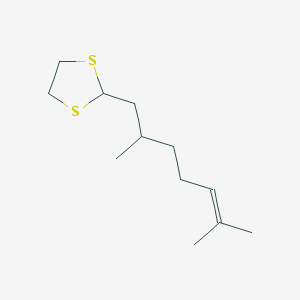
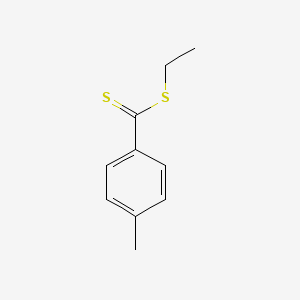

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
